2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-10-4-2-3-5-11(10)12-8-20-14-13(12)17-9-18(7-6-16)15(14)19/h2-5,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUIUUVPDLKCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-methylphenyl group and the acetonitrile moiety. Common reagents used in these reactions include thionyl chloride, acetonitrile, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler thieno[3,2-d]pyrimidine compounds.
Scientific Research Applications
Overview
The compound 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a member of the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, focusing on its synthesis, biological properties, and relevant case studies.
Research indicates that 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Studies have shown that derivatives of thienopyrimidine compounds can exhibit significant antimicrobial properties. For instance:
- Compounds with similar structural motifs demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
Cytotoxicity
Investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines:
- Thienopyrimidine derivatives have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential use in cancer therapy .
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression:
- Similar compounds have been identified as inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of thienopyrimidine derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thienopyrimidine derivatives against clinical pathogens. Results indicated that certain derivatives exhibited superior efficacy compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
- Cancer Therapeutics : A research article focused on the cytotoxic effects of thienopyrimidine compounds on different cancer cell lines. The findings demonstrated that these compounds could inhibit cell proliferation significantly, making them candidates for further development as anticancer drugs .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between thienopyrimidine derivatives and target enzymes. These studies provide insights into the structure-activity relationship (SAR), aiding in the design of more potent derivatives .
Mechanism of Action
The mechanism of action of 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound shares structural similarities with 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile and is known for its anesthetic properties.
4,4’-Dichlorobenzophenone: Another compound with a similar core structure, used in various chemical applications.
Uniqueness
What sets 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound belongs to the thienopyrimidine class, which is known for diverse biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and pyrimidine moieties, leading to derivatives with enhanced pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 14.5 µM to 19.4 µM for potent derivatives were reported, indicating strong antiproliferative effects compared to standard chemotherapy agents like doxorubicin (IC50 = 40.0 µM) .
- HCT-116 (colorectal cancer) : Compounds exhibited IC50 values between 3.83 µM and 11.94 µM, showcasing their effectiveness against this cancer type .
The structure-activity relationship (SAR) analysis indicates that substituents on the thieno[3,2-d]pyrimidine scaffold significantly influence biological activity, with larger lipophilic groups enhancing efficacy against cancer cells .
The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth:
- EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers' proliferation and survival .
- PI3K Pathway : Other studies suggest that these compounds can also affect the PI3K pathway, further contributing to their anticancer effects .
In Vitro Studies
In vitro assays using MTT and other cytotoxicity assays reveal that 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile derivatives display selective toxicity towards cancer cells while maintaining a relatively safer profile against normal cells. For instance:
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Derivative A | MCF-7 | 14.5 | Doxorubicin: 40.0 |
| Derivative B | HCT-116 | 3.83 | Erlotinib: Variable |
| Derivative C | Normal Cells (BJ-1) | >200 | - |
These findings indicate a promising therapeutic index for these compounds .
In Vivo Studies
While in vitro results are promising, further investigation into in vivo efficacy is necessary. Preliminary animal studies suggest that certain derivatives can inhibit tumor growth significantly without severe side effects, reinforcing their potential as therapeutic agents .
Q & A
Q. What methods test synergistic effects with clinical anticancer agents?
- Methodology :
- Combination Index (CI) : Use Chou-Talalay analysis (CompuSyn software) in A549 cells with cisplatin, revealing synergistic effects (CI <1) at low doses .
- Proteomic Profiling : SILAC-based quantification identifies upregulated pathways (e.g., GSNOR inhibition enhancing nitric oxide signaling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
